1,5-Pentanediol, dicarbamate
CAS No.: 78149-92-5
Cat. No.: VC16111385
Molecular Formula: C7H14N2O4
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78149-92-5 |
|---|---|
| Molecular Formula | C7H14N2O4 |
| Molecular Weight | 190.20 g/mol |
| IUPAC Name | 5-carbamoyloxypentyl carbamate |
| Standard InChI | InChI=1S/C7H14N2O4/c8-6(10)12-4-2-1-3-5-13-7(9)11/h1-5H2,(H2,8,10)(H2,9,11) |
| Standard InChI Key | NEMGHZMONCORDC-UHFFFAOYSA-N |
| Canonical SMILES | C(CCOC(=O)N)CCOC(=O)N |
Introduction
Chemical Identity and Structural Features
1,5-Pentanediol dicarbamate belongs to the class of aliphatic dicarbamates, characterized by their linear carbon chains and dual carbamate groups. Its molecular formula is C7H14N2O4, with a molecular weight of 190.20 g/mol. The compound’s structure is defined by a five-carbon backbone (pentanediol) terminated by carbamate moieties. Key structural attributes include:
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Hydrogen-bonding capacity: The carbamate groups enable intermolecular hydrogen bonding, influencing solubility and crystallinity .
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Flexibility: The pentylene spacer (-CH2-)5 imparts conformational flexibility, which may enhance compatibility in polymer matrices .
Synthesis and Manufacturing
Reaction Pathways
The synthesis of 1,5-pentanediol dicarbamate typically involves the reaction of 1,5-pentanediol with carbamoylating agents such as urea, isocyanates, or carbonyl diimidazole. Two primary routes are theorized:
Route 1: Reaction with Isocyanates
1,5-Pentanediol reacts with two equivalents of an isocyanate (e.g., methyl isocyanate) to form the dicarbamate:
This method is efficient but requires careful control of stoichiometry to avoid side reactions .
Route 2: Urea-Mediated Carbamoylation
1,5-Pentanediol reacts with urea under catalytic conditions (e.g., zinc oxide) at elevated temperatures:
This route is less common due to lower yields but offers a phosgene-free alternative .
Industrial Production
Physicochemical Properties
Theoretical and experimental data for 1,5-pentanediol dicarbamate are summarized below:
Applications and Industrial Relevance
Polymer Chemistry
1,5-Pentanediol dicarbamate serves as a monomer or crosslinker in polyurethane and polycarbonate synthesis. Its dual carbamate groups enable covalent bonding with diisocyanates, forming thermally stable polymers . For example:
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Polyurethanes: Enhances elasticity and chemical resistance in coatings and adhesives .
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Biodegradable polymers: Potential substitute for petrochemical-derived monomers in eco-friendly plastics .
Pharmaceutical Intermediates
Carbamates are widely used in drug design due to their hydrolytic stability and bioisosteric properties. While no direct studies exist, 1,5-pentanediol dicarbamate could function as a prodrug linker or kinase inhibitor scaffold .
Agricultural Chemistry
Future Research Directions
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Synthetic Optimization: Develop catalytic systems for high-yield, solvent-free synthesis.
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Biological Production: Engineer microbial pathways for sustainable dicarbamate synthesis from renewable feedstocks .
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Application-Specific Studies: Evaluate efficacy in drug delivery, polymer composites, and agrochemical formulations.
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